molecular formula C18H15ClN4O2 B11980061 N'-(4-Chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-(4-Chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11980061
M. Wt: 354.8 g/mol
InChI Key: LPAJKNBBZRICPD-RGVLZGJSSA-N
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Description

N'-(4-Chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide (Molecular Formula: C₁₈H₁₅ClN₄O₂) is a carbohydrazide-pyrazole hybrid compound of significant interest in scientific research . Its molecular structure incorporates multiple pharmacologically relevant motifs, including the pyrazole ring, a hydrazide linker, and substituted aromatic systems, which are frequently investigated for their diverse biological and chemical properties . This compound is characterized for research applications, particularly in the fields of medicinal chemistry and material science. Pyrazole-carbohydrazide derivatives are recognized for their potential as inhibitors of therapeutic targets like α-glucosidase, an enzyme relevant to metabolic disorders . Furthermore, compounds of this class have demonstrated effective corrosion inhibition properties for mild steel in acidic environments, making them subjects of study in industrial maintenance and material preservation . The mechanism of action for such applications often involves adsorption onto surfaces and interaction with active sites through the compound's heteroatoms and planar geometry . Researchers value this compound for its well-defined structure, which is amenable to further synthetic modification. The presence of both hydrogen bond donor and acceptor groups, along with an aromatic chlorobenzylidene moiety, facilitates various intermolecular interactions, which can be critical for binding to biological targets or metal surfaces . This product is intended for research purposes only and is not classified or approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C18H15ClN4O2

Molecular Weight

354.8 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H15ClN4O2/c1-25-15-8-4-13(5-9-15)16-10-17(22-21-16)18(24)23-20-11-12-2-6-14(19)7-3-12/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11+

InChI Key

LPAJKNBBZRICPD-RGVLZGJSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Formation of Pyrazole Carboxylic Acid Esters

The synthesis typically begins with the preparation of ethyl 5-arylpyrazole-3-carboxylate derivatives. A representative protocol involves the condensation of diethyl oxalate with substituted acetophenones under basic conditions. For instance, sodium ethoxide-generated in situ reacts with diethyl oxalate and 4-methoxyacetophenone to yield ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate. Subsequent cyclization with hydrazine hydrate in ethanol under reflux forms the pyrazole ring, producing ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate.

Reaction Conditions :

  • Base : Sodium ethoxide

  • Solvent : Ethanol

  • Temperature : Room temperature (cyclization) or reflux (condensation)

  • Yield : ~70–89%

Conversion to Pyrazole-5-Carbohydrazides

The ester intermediate undergoes nucleophilic acyl substitution with excess hydrazine hydrate to form the carbohydrazide. Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate reacts with hydrazine hydrate in ethanol at room temperature for 24–48 hours, yielding 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide.

Critical Parameters :

  • Molar Ratio : 1:3 (ester to hydrazine hydrate)

  • Solvent : Ethanol

  • Reaction Time : 24–48 hours

  • Yield : ~92%

Schiff Base Condensation with 4-Chlorobenzaldehyde

The final step involves condensing the carbohydrazide with 4-chlorobenzaldehyde to form the title compound. This acid-catalyzed reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration. A typical procedure refluxes equimolar amounts of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide and 4-chlorobenzaldehyde in ethanol with glacial acetic acid.

Optimized Conditions :

  • Catalyst : Glacial acetic acid (1–5 mol%)

  • Solvent : Ethanol or 1,2-dichloroethane

  • Temperature : Reflux (~78°C for ethanol)

  • Reaction Time : 8–24 hours

  • Yield : 40–75%

Purification :

  • Method : Recrystallization from ethanol or methanol

  • Purity Confirmation : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1.5)

Comparative Analysis of Methodological Variations

Solvent Systems and Catalysts

Studies demonstrate that solvent choice significantly impacts reaction efficiency. Ethanol, a polar protic solvent, facilitates Schiff base formation but may require longer reaction times (~24 hours). In contrast, 1,2-dichloroethane, a non-polar solvent, accelerates condensation to 8 hours but necessitates rigorous drying. Catalytic acids like acetic acid enhance protonation of the carbonyl group, increasing electrophilicity.

Solvent Catalyst Time (h) Yield (%) Reference
EthanolAcetic acid2465–75
1,2-DichloroethaneNone870

Substituent Effects on Reactivity

The electron-donating methoxy group on the phenyl ring enhances pyrazole ring stability during cyclization. Conversely, the electron-withdrawing chloro substituent on the benzaldehyde slightly reduces condensation yields compared to unsubstituted analogues.

Structural Characterization and Validation

Spectroscopic Data

  • IR Spectroscopy :

    • N-H stretch: 3200–3300 cm⁻¹ (hydrazide)

    • C=O stretch: 1650–1680 cm⁻¹ (carbohydrazide)

    • C=N stretch: 1600–1620 cm⁻¹ (Schiff base)

  • ¹H NMR (DMSO-d₆) :

    • Pyrazole-H: δ 6.80–7.20 (s, 1H)

    • Methoxy group: δ 3.80 (s, 3H)

    • Aldimine proton (CH=N): δ 8.40–8.60 (s, 1H)

Crystallographic Insights

Single-crystal X-ray diffraction of analogous compounds reveals planar pyrazole and benzylidene rings with dihedral angles of 33.47°. Intramolecular N-H⋯N hydrogen bonds stabilize the s-cis conformation, while intermolecular N-H⋯O bonds form dimeric structures.

Industrial and Environmental Considerations

Scalability Challenges

Large-scale synthesis faces hurdles in maintaining stoichiometric control during hydrazide formation. Excess hydrazine hydrate (3:1 ratio) ensures complete conversion but complicates waste management.

Green Chemistry Alternatives

Emerging protocols replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent, achieving comparable yields (68%). Microwave-assisted condensation reduces reaction times to 1–2 hours .

Chemical Reactions Analysis

Types of Reactions

N’-(4-Chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N'-(4-Chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide exhibits significant antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial and fungal strains, suggesting its potential as a candidate for developing new antibiotics. Specific findings include:

  • Bacterial Inhibition : The compound has demonstrated the ability to inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Fungal Activity : It also shows antifungal activity against strains such as Aspergillus niger and Candida albicans .

Anti-inflammatory and Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory and anticancer properties. Studies suggest that it may interfere with cellular pathways involved in inflammation and cancer cell proliferation:

  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a potential candidate for treating inflammatory diseases.
  • Anticancer Potential : Initial evaluations indicate that it may inhibit cancer cell growth, warranting further investigation into its mechanisms of action .

Organic Synthesis Applications

This compound is utilized in organic synthesis, particularly in the following contexts:

C–H Functionalization

This compound can be employed in Rh(III)-catalyzed coupling reactions, specifically for the functionalization of C–H bonds. Such reactions are crucial for synthesizing complex organic molecules with high specificity and efficiency .

Synthesis of Hydrazones

The compound serves as a precursor for synthesizing various hydrazone derivatives through condensation reactions with appropriate aldehydes. This versatility allows researchers to explore structure-activity relationships (SAR) by modifying substituents on the hydrazone framework .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

StudyFocusFindings
Study 1Antimicrobial EvaluationSignificant inhibition of bacterial strains with MIC values comparable to standard antibiotics .
Study 2Anti-inflammatory ActivityDemonstrated modulation of inflammatory cytokines in vitro .
Study 3Anticancer ActivityInduced apoptosis in cancer cell lines through specific signaling pathway interference .

Mechanism of Action

The mechanism of action of N’-(4-Chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Group

3,4-Dimethoxybenzylidene Derivative

The compound 3-(4-chlorophenyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide () replaces the 4-chlorobenzylidene group with a 3,4-dimethoxybenzylidene moiety. This substitution may alter binding affinity in enzymes or receptors due to steric hindrance or hydrogen-bonding interactions .

4-Hydroxybenzylidene Derivative

N'-(4-Hydroxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide () features a hydroxyl group instead of chlorine. The hydroxyl group introduces strong hydrogen-bonding capability, which could improve interactions with polar residues in target proteins but may reduce metabolic stability due to susceptibility to oxidation .

4-(Dimethylamino)benzylidene Derivative

In (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (), the dimethylamino group provides a strong electron-donating effect, increasing the molecule’s basicity. This modification may enhance interactions with acidic residues in biological targets but could also affect pharmacokinetics by altering pKa and membrane permeability .

Variations in Pyrazole Substituents

5-Methyl Pyrazole Derivatives

Compounds such as (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide () replace the 4-methoxyphenyl group with a methyl group.

Nitro and Tert-Butyl Modifications

1-(4-Chlorobenzyl)-N′-[(Z)-{2-[2-(1,3-dioxan-2-yl)ethoxy]-3-methoxyphenyl}methylene]-3-nitro-1H-pyrazole-5-carbohydrazide () introduces a nitro group and a dioxane-ether chain. The nitro group’s electron-withdrawing nature may enhance electrophilic reactivity, while the ether chain increases hydrophilicity, affecting bioavailability .

Anticancer Activity

The target compound’s structural analogs, such as (E)-1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-N'-(5-chloro-2-hydroxyphenyl ethylidene)-1H-pyrazole-5-carbohydrazide (), demonstrate potent growth inhibition against A549 lung cancer cells (IC₅₀ values in the low micromolar range). The tert-butyl group in this analog enhances hydrophobic interactions, whereas the target compound’s 4-methoxyphenyl group may prioritize hydrogen bonding .

Antimicrobial Potential

(E)-N'-(3-methoxybenzylidene)-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide () shows broad-spectrum antimicrobial activity. The thiophene ring introduces sulfur-based interactions, contrasting with the target compound’s reliance on chloro and methoxy groups for target engagement .

Structural and Spectroscopic Data

Crystallographic Insights

Studies on analogs like (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide () reveal planar hydrazone linkages and intramolecular hydrogen bonds stabilizing the structure. The target compound likely adopts a similar conformation, with dihedral angles between aromatic rings influencing molecular rigidity .

Spectral Comparisons

FTIR and NMR data for analogs () highlight characteristic peaks for hydrazone (C=N, ~1600 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups. The target compound’s 4-chloro substituent would downfield-shift aromatic proton signals compared to methoxy or dimethylamino derivatives .

Key Findings and Implications

  • Electronic Effects : Chloro and methoxy groups balance electron-withdrawing and donating properties, optimizing interactions with both hydrophobic and polar regions of targets.
  • Steric Influence : Substituents on the benzylidene and pyrazole rings dictate binding pocket compatibility and metabolic stability.
  • Activity Trends : Anticancer potency correlates with hydrophobic substituents (e.g., tert-butyl), while antimicrobial activity benefits from heterocyclic modifications (e.g., thiophene).

Biological Activity

N'-(4-Chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, a synthetic organic compound, is classified as a hydrazone and has garnered attention for its potential biological activities. Its structure incorporates a pyrazole ring, a methoxyphenyl group, and a chlorobenzylidene moiety, which contribute to its unique chemical properties and biological applications. This article delves into the compound's synthesis, biological activity, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation reaction of 4-chlorobenzaldehyde with 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is generally conducted under reflux conditions in the presence of an acid catalyst, such as acetic acid. The overall reaction can be summarized as follows:

Reaction Scheme

4 chlorobenzaldehyde+3 4 methoxyphenyl 1H pyrazole 5 carbohydrazideAcetic AcidN 4 Chlorobenzylidene 3 4 methoxyphenyl 1H pyrazole 5 carbohydrazide\text{4 chlorobenzaldehyde}+\text{3 4 methoxyphenyl 1H pyrazole 5 carbohydrazide}\xrightarrow{\text{Acetic Acid}}\text{N 4 Chlorobenzylidene 3 4 methoxyphenyl 1H pyrazole 5 carbohydrazide}

The product is purified through recrystallization using solvents like ethanol or methanol.

Antimicrobial and Antifungal Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial and antifungal activity. It has been shown to inhibit the growth of various bacterial and fungal strains, suggesting its potential as a candidate for developing new antibiotics. For example, it was tested against several pathogenic fungi and demonstrated notable antifungal efficacy.

Anti-inflammatory and Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory and anticancer activities. Research suggests that it may interfere with specific cellular pathways involved in inflammation and cancer cell proliferation. For instance, it has been noted to exhibit cytotoxic effects against various cancer cell lines, indicating its potential utility in cancer therapy .

Case Studies

  • Anticancer Activity : In vitro studies have shown that derivatives of pyrazole compounds similar to this compound can induce apoptosis in cancer cells. The compound's structure allows it to interact with biological targets effectively, making it a valuable candidate for further research in anticancer drug development .
  • Antifungal Efficacy : A study evaluating the antifungal activity of related pyrazole derivatives reported significant inhibition of growth against common phytopathogenic fungi such as Botrytis cinerea and Fusarium solani. This supports the notion that this compound may share similar antifungal mechanisms .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AntifungalSignificant activity against fungi
Anti-inflammatoryPotential interference with inflammatory pathways
AnticancerInduction of apoptosis in cancer cells

Q & A

Q. What are the optimal synthetic routes for N'-(4-Chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide?

The compound is synthesized via a Schiff base condensation between 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide and 4-chlorobenzaldehyde. Key steps include:

  • Reaction Conditions : Reflux in ethanol or methanol under an inert atmosphere (e.g., nitrogen) for 6–8 hours .
  • Purification : Recrystallization using ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
  • Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of hydrazide to aldehyde) and monitoring via TLC improves yields to ~70–80% .

Table 1 : Comparative Synthesis Conditions

Reactant RatioSolventTemperatureYieldPurity Method
1:1.2EthanolReflux75%Recrystallization
1:1MethanolReflux65%Column Chromatography

Q. How is structural characterization performed for this compound?

  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELXL software for refinement (R-factor < 0.05) .
  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows peaks at δ 8.3 ppm (hydrazone CH=N), δ 7.8–7.2 ppm (aromatic protons), and δ 3.8 ppm (methoxy group) .
  • IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=O) and 1600 cm⁻¹ (C=N) confirm hydrazone formation .

Advanced Research Questions

Q. What computational methods predict the bioactivity of this compound?

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2 or kinases). The chlorobenzylidene group shows strong hydrophobic interactions in COX-2 active sites (binding energy: −8.5 kcal/mol) .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) to predict reactivity and charge distribution .
  • MD Simulations : Assess stability in biological membranes (e.g., 100 ns trajectories in GROMACS) to evaluate pharmacokinetics .

Q. How does the compound interact with biological targets?

Proposed mechanisms include:

  • Enzyme Inhibition : The pyrazole core competitively inhibits COX-2 by mimicking arachidonic acid binding, reducing prostaglandin synthesis (IC₅₀: 12 µM in vitro) .
  • Receptor Modulation : The chlorobenzylidene moiety enhances binding to estrogen receptors (ER-α), with a Ki of 0.8 µM in competitive assays .
  • Anticancer Activity : Induces apoptosis in HeLa cells via caspase-3 activation (EC₅₀: 18 µM; confirmed by flow cytometry) .

Q. How can researchers resolve contradictions in reported biological activities?

Discrepancies (e.g., varying IC₅₀ values) arise from differences in assay conditions or structural analogs. Mitigation strategies:

  • Comparative Studies : Test analogs with substituent variations (e.g., replacing 4-chloro with 4-methyl) to isolate functional group effects .
  • Structural Validation : Re-analyze disputed compounds via X-ray crystallography to confirm regiochemistry and purity .
  • Standardized Assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and protocols (e.g., MTT assay at 48 hours) .

Methodological Challenges & Solutions

Q. What strategies improve solubility for in vivo studies?

  • Prodrug Design : Introduce phosphate groups at the methoxyphenyl ring to enhance aqueous solubility (logP reduced from 3.2 to 1.8) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI < 0.2) for sustained release in pharmacokinetic studies .

Q. How to validate synthetic intermediates with ambiguous NMR spectra?

  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing pyrazole C-3 from C-5 carbons) .
  • LC-MS/MS : Confirm molecular ions ([M+H]⁺ m/z 396.1) and fragment patterns (e.g., loss of 4-chlorobenzaldehyde at m/z 139) .

Key Recommendations

  • Prioritize SHELX for crystallographic refinement to ensure structural accuracy .
  • Use PubChem for standardized physicochemical data (e.g., InChIKey: KLAZKOVEXWHYEJ-OEAKJJBVSA-N) .
  • Avoid non-peer-reviewed sources (e.g., commercial databases) for critical data .

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